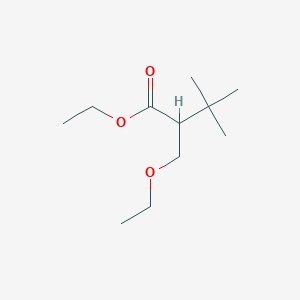

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate

Description

Chemical Name: Ethyl 2-(Ethoxymethyl)-3,3-dimethylbutanoate CAS No.: 131837-13-3 Molecular Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol Structure: Features a butanoate ester backbone with an ethoxymethyl (-OCH₂CH₂O-) substituent at the 2-position and two methyl groups at the 3-position . Applications: Primarily used as a synthetic intermediate in organic chemistry. Limited data on specific industrial applications, though its structural analogs are prevalent in pharmaceuticals and flavor/fragrance industries.

Properties

IUPAC Name |

ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-6-13-8-9(11(3,4)5)10(12)14-7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZILDZTMGVOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)OCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625429 | |

| Record name | Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131837-13-3 | |

| Record name | Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate can be synthesized through a multi-step process involving the esterification of 3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst. The ethoxymethyl group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: The ethoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Hydrolysis: 3,3-Dimethylbutanoic acid and ethanol.

Oxidation: Various carboxylic acids or ketones.

Substitution: Compounds with different functional groups replacing the ethoxymethyl group.

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate involves its hydrolysis to release the active components. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This process releases 3,3-dimethylbutanoic acid and ethanol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate and analogous esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₂₂O₃ | 202.29 | Ester, ethoxymethyl ether | 2-ethoxymethyl, 3,3-dimethyl substituents |

| Ethyl 3,3-dimethylbutanoate | C₈H₁₆O₂ | 144.21 | Ester | No substituents at 2-position; simpler backbone |

| Ethyl 3,3-dimethyl-2-oxobutanoate | C₈H₁₄O₃ | 158.20 | Ester, ketone | 2-oxo group replaces ethoxymethyl |

| Ethyl 2-hydroxy-3-methylbutanoate | C₇H₁₄O₃ | 146.18 | Ester, hydroxyl | Hydroxyl at 2-position; reduced branching |

| Ethyl 2-bromo-3,3-dimethylbutanoate | C₈H₁₅BrO₂ | 223.11 | Ester, bromine | Bromine at 2-position enhances reactivity |

| 5F-EDMB-PINACA* | C₂₁H₂₈FN₃O₃ | 389.47 | Ester, indazole carboxamide, fluorine | Complex pharmacophore with indazole and fluorine |

*5F-EDMB-PINACA (Ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid analog .

Key Differences in Properties and Reactivity

Functional Group Influence: Ethoxymethyl Ether: The ethoxymethyl group in the target compound enhances steric bulk and hydrophobicity compared to hydroxyl or ketone-containing analogs. Ethers are generally less reactive than ketones or halides, making the compound more stable under acidic/basic conditions . Ketone vs. Ether: Ethyl 3,3-dimethyl-2-oxobutanoate’s ketone group increases polarity and susceptibility to nucleophilic attack (e.g., Grignard reactions), unlike the inert ether in the target compound . Halogen Substitution: Ethyl 2-bromo-3,3-dimethylbutanoate’s bromine atom enables substitution reactions (e.g., SN2), a feature absent in the ethoxymethyl analog .

Molecular Weight and Applications: Lower molecular weight analogs (e.g., Ethyl 3,3-dimethylbutanoate, MW 144.21) are often used in flavors/fragrances due to volatility . Higher molecular weight analogs like 5F-EDMB-PINACA (MW 389.47) are pharmacologically active, acting as synthetic cannabinoid receptor agonists .

Hydrogen Bonding and Solubility: Hydroxyl-containing analogs (e.g., Ethyl 2-hydroxy-3-methylbutanoate) exhibit higher water solubility due to hydrogen bonding, whereas the ethoxymethyl group in the target compound reduces polarity .

Biological Activity

Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate is an ester compound with potential biological activities that make it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 202.29 g/mol. The unique ethoxymethyl group enhances its reactivity compared to simpler esters, making it valuable in synthetic applications and biological studies .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.29 g/mol |

| CAS Number | 131837-13-3 |

| Appearance | Colorless liquid |

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification : This process involves the reaction of 3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst.

- Williamson Ether Synthesis : The ethoxymethyl group is introduced through this method, where an alkoxide reacts with an alkyl halide under basic conditions.

Industrial Production

In industrial settings, continuous flow reactors are often used to optimize the esterification process for higher yields and purity.

The biological activity of this compound is primarily linked to its hydrolysis by esterases. This enzymatic reaction cleaves the ester bond, releasing active components such as 3,3-dimethylbutanoic acid and ethanol, which can engage in various biochemical pathways .

Research Findings

Recent studies have highlighted several aspects of its biological activity:

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Activity Type | Target Organisms |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Antibacterial | E. coli, S. aureus |

| Phosphoramidates | Antiviral/Antitumor | Various viral strains and tumor cell lines |

Case Study 1: Enzymatic Hydrolysis

A study demonstrated that ethyl esters undergo rapid hydrolysis in vivo, which can be harnessed for drug delivery systems where the ester serves as a prodrug. The release of active metabolites can enhance therapeutic effects while reducing side effects.

Case Study 2: Organic Synthesis Applications

This compound has been utilized as a reagent in organic synthesis to introduce ester functionalities into complex molecules. Its unique structure allows for diverse functionalization options that are beneficial in pharmaceutical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.